Cas no 32630-92-5 ((1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)
![(1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid structure](https://de.kuujia.com/scimg/cas/32630-92-5x500.png)
32630-92-5 structure
Produktname:(1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
(1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- 2β,3β,4aα-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
- gibberellin A34
- 32630-92-5
- (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid
- 2beta,3beta-dihydroxy-1beta-methyl-8-methylidene-13-oxo-4a,1alpha-epoxymethano-4aalpha,4bbeta-gibbane-10beta-carboxylic acid
- Q27110163
- CHEBI:29593
- (1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
- GA34
- Gibberellin A47
- GA47
- 2beta,3beta,4aalpha-Trihydroxy-1beta-methyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid 1,4a-lactone
- GA34; 1,4a-Lactone-2ss,3ss,4a-trihydroxy-1-methyl-8-methylene-4aa,4bss-gibbane-1a,10ss-dicarboxylic Acid; 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulene-gibbane-1,10-dicarboxylic Acid Derivative;
-
- Inchi: InChI=1S/C19H24O6/c1-8-5-18-6-9(8)3-4-11(18)19-7-10(20)14(21)17(2,16(24)25-19)13(19)12(18)15(22)23/h9-14,20-21H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,14+,17+,18+,19-/m1/s1
- InChI-Schlüssel: IGZIQAJJXGRAJF-TXZPEUJSSA-N
- Lächelt: CC12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(C[C@@H]([C@@H]1O)O)OC2=O)C(=C)C5)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 348.157
- Monoisotopenmasse: 348.157
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 1
- Komplexität: 717
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 104A^2
Experimentelle Eigenschaften
- Dichte: 1.45
- Schmelzpunkt: >175°C (dec.)
- Siedepunkt: 591.8°C at 760 mmHg
- Flammpunkt: 216°C
- Brechungsindex: 1.635
- Löslichkeit: Acetone (Slightly), DMSO (Slightly), Methanol (Slightly)
- PSA: 104.06000
- LogP: 1.10700
- Dampfdruck: 0.0±3.8 mmHg at 25°C
(1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Amber Vial, -20?°C Freezer, Under inert atmosphere
(1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Verwandte Literatur
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
32630-92-5 ((1S,2R,3S,4aR,4bR,7R,9aR,10S,10aR)-2,3-dihydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid) Verwandte Produkte
- 468-44-0(Gibberellin A4)
- 545-97-1(gibberellin A1)
- 2749-28-2(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,6-(acetyloxy)hexahydro-1b-hydroxy-6a-methyl-8-(1-methylethenyl)-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8R)-)
- 2202-01-9(1H-Benz[e]indene-6-propanoic acid,dodecahydro-6,9a,9b-trimethyl-7-[(1S)- 1-methylethenyl]-3-(tetrahydro-2-methyl-5- oxo-2-furanyl)-,(3S,3aR,5aR,6S,7R,9aR,- 9bR)-)
- 2112-08-5(Gibberellin A9 Methyl Ester)
- 70894-71-2(N-[(4-methoxyphenyl)methyl]cyclopropanamine)
- 2228641-10-7(3-(5-bromothiophen-3-yl)azetidine)
- 162276-99-5(2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid)
- 2640963-52-4(N-[1-(furan-2-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine)
- 402602-24-8(4,5,6,7-Tetrahydro-2H-indazol-3-ol)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge
